molecular formula C12H11N5O B7760680 6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate

6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate

Cat. No.: B7760680
M. Wt: 241.25 g/mol
InChI Key: ZDDAXFBAQWOPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . Another approach uses ultrasonic-assisted synthesis, where pyrazolo[3,4-d]pyrimidine derivatives are synthesized via Huisgen 1,3-dipolar cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate involves its interaction with specific molecular targets, such as protein kinases and receptors. By binding to these targets, the compound can modulate various signaling pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate stands out due to its specific functional groups that enhance its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for drug development and other scientific research applications .

Properties

IUPAC Name

6-(azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c13-6-10-15-11-9(12(18)16-10)7-14-17(11)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDAXFBAQWOPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)C[NH3+])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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